molecular formula C12H14FN3 B12637038 1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-

1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]-

Cat. No.: B12637038
M. Wt: 219.26 g/mol
InChI Key: NWXQBIGZOUYUBE-VIFPVBQESA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- is a heterocyclic compound featuring a fused pyrrolopyridine core. Its structure includes a fluorine substituent at position 6 and a (2S)-pyrrolidinylmethyl group at position 2 (Figure 1). This compound is of interest in medicinal chemistry due to the structural versatility of pyrrolopyridine derivatives, which are commonly explored for their bioactivity in targeting enzymes or receptors . The stereochemistry of the pyrrolidinylmethyl group (S-configuration) is critical for its interactions with chiral biological targets .

CAS Number: 1008108-83-5 (for the phenylsulfonyl-protected variant) .
Molecular Features:

  • Core: Pyrrolo[2,3-b]pyridine (indolizine analog).
  • Substituents: 6-fluoro (electron-withdrawing group), (2S)-2-pyrrolidinylmethyl (chiral side chain).
  • Potential applications: Antineoplastic or anti-infective agents, inferred from structural analogs in the pyrrolopyridine family .

Properties

Molecular Formula

C12H14FN3

Molecular Weight

219.26 g/mol

IUPAC Name

6-fluoro-2-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H14FN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m0/s1

InChI Key

NWXQBIGZOUYUBE-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)CC2=CC3=C(N2)N=C(C=C3)F

Canonical SMILES

C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to achieve the desired transformations .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols or alkanes .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may bind to the ATP-binding site of fibroblast growth factor receptors (FGFRs), preventing their phosphorylation and activation. This inhibition can disrupt downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereoisomeric Variants

Compound A : 1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2R)-2-pyrrolidinylmethyl]- (CAS 1001069-57-3)

  • Key Difference : The (2R)-configuration of the pyrrolidinylmethyl group.
  • Impact : Stereochemical inversion alters binding affinity to chiral targets. For example, (S)-enantiomers often exhibit higher selectivity for biological receptors compared to (R)-counterparts in kinase inhibitors .
  • Purity : 98% (commercially available in 5g quantities) .

Substituted Derivatives

Compound B : 6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine (CAS 1008108-83-5)

  • Key Difference : Addition of a phenylsulfonyl group at position 1.
  • Impact : The sulfonyl group enhances metabolic stability and may improve solubility. Such modifications are common in prodrug design to optimize pharmacokinetics .

Structural Analogs in Drug Discovery

Compound C : 2-(2-Thienyl)-1H-pyrrolo[2,3-b]pyridine

  • Key Difference : Replacement of the fluoro and pyrrolidinylmethyl groups with a thienyl moiety.
  • Impact : Thienyl-substituted analogs are explored for antiviral activity, highlighting the role of aromatic substituents in modulating bioactivity .

Data Table: Structural and Commercial Comparison

Compound CAS Number Substituents Stereochemistry Purity Applications References
Target Compound 1008108-83-5 6-fluoro, (2S)-pyrrolidinylmethyl S-configuration N/A Research (antineoplastic)
Stereoisomer (R-configuration) 1001069-57-3 6-fluoro, (2R)-pyrrolidinylmethyl R-configuration 98% Comparative studies
Phenylsulfonyl-Protected Derivative 1008108-83-5 1-(phenylsulfonyl), 6-fluoro, (2S)-pyrrolidinylmethyl S-configuration N/A Prodrug development
Thienyl Analog N/A 2-(2-thienyl) N/A N/A Antiviral research

Research Findings and Implications

  • Stereochemistry Matters : The (2S)-configuration in the target compound likely enhances binding to enzymes like kinases, as seen in related pyrrolidine-containing drugs .
  • Substituent Effects : Fluorine at position 6 improves metabolic resistance, while the pyrrolidinylmethyl group aids in membrane permeability .
  • Synthetic Accessibility : The phenylsulfonyl derivative (Compound B) is commercially available (Hangzhou Jhechem Co. Ltd.), indicating its utility as an intermediate in medicinal chemistry .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, 6-fluoro-2-[(2S)-2-pyrrolidinylmethyl]- (CAS No. 1008108-83-5) is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a detailed examination of its biological activity based on existing research and findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyrrolo[2,3-b]pyridine framework with a fluorine atom and a pyrrolidinylmethyl group.

PropertyValue
Molecular FormulaC18H18FN3O2S
Molecular Weight359.42 g/mol
CAS Number1008108-83-5
Purity96%

1H-Pyrrolo[2,3-b]pyridine derivatives have been shown to exhibit various biological activities, including:

  • Phosphodiesterase Inhibition : Some derivatives have been identified as potent inhibitors of phosphodiesterase 4B (PDE4B), which plays a role in inflammatory responses. For instance, compound 11h demonstrated significant inhibition of TNF-α release from macrophages stimulated by lipopolysaccharides, indicating potential anti-inflammatory properties .
  • CNS Activity : The selectivity against central nervous system (CNS) receptors suggests potential applications in treating neurological disorders .

Pharmacological Profiles

Research indicates that compounds within this class can exhibit a broad spectrum of pharmacological effects:

  • Anti-inflammatory : The inhibition of TNF-α suggests potential for treating conditions characterized by inflammation.
  • Neuroprotective : Selectivity for CNS receptors positions these compounds as candidates for further research in neuropharmacology .

Case Studies and Research Findings

  • PDE4B Inhibition Study : A study focused on the structure-activity relationship (SAR) of pyrrolo[2,3-b]pyridine derivatives found that modifications to the chemical structure significantly influenced PDE4B inhibitory activity. The most potent compound exhibited an IC50 value of approximately 0.48 μM against PDE4B .
  • Cytotoxicity and Selectivity : Another investigation assessed the cytotoxic effects of various derivatives on human cell lines. The results indicated that while some compounds were effective against specific cancer cell lines, they maintained low toxicity towards normal cells, suggesting a favorable therapeutic index .

Summary of Biological Activities

The following table summarizes the biological activities reported for 1H-Pyrrolo[2,3-b]pyridine derivatives:

Activity TypeObservations
PDE InhibitionPotent against PDE4B
Anti-inflammatorySignificant TNF-α inhibition
CNS SelectivityPotential for neuroprotective effects
CytotoxicityLow toxicity in normal cells

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